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Compound of Interest

Compound Name:
Benzyltriphenylphosphonium

chloride

Cat. No.: B094815 Get Quote

For Researchers, Scientists, and Drug Development Professionals

The precise determination of the three-dimensional atomic arrangement within a molecule is

paramount in the fields of chemical research and pharmaceutical development. For ionic

compounds such as Benzyltriphenylphosphonium chloride, a comprehensive understanding

of its solid-state structure is crucial for predicting its physical and chemical properties, ensuring

purity, and understanding its behavior in various applications. This guide provides a

comparative overview of the primary experimental technique for solid-state structure

determination, X-ray crystallography, alongside alternative and complementary methods

including Nuclear Magnetic Resonance (NMR) spectroscopy, mass spectrometry, and

computational modeling.

Quantitative Data Summary
The following tables summarize the key quantitative data obtained from the X-ray crystal

structure determination of Benzyltriphenylphosphonium chloride and compare the type of

information provided by other analytical techniques.

Table 1: Crystallographic Data for Benzyltriphenylphosphonium Chloride Monohydrate[1]

Validation & Comparative

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 1 / 9 Tech Support

https://www.benchchem.com/product/b094815?utm_src=pdf-interest
https://www.benchchem.com/product/b094815?utm_src=pdf-body
https://www.benchchem.com/product/b094815?utm_src=pdf-body
https://www.benchchem.com/product/b094815?utm_src=pdf-body
https://pmc.ncbi.nlm.nih.gov/articles/PMC4459357/
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b094815?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Parameter Value

Chemical Formula C₂₅H₂₂P⁺·Cl⁻·H₂O

Molecular Weight 406.86 g/mol

Crystal System Monoclinic

Space Group P2₁/c

a 9.7368 (8) Å

b 19.7474 (17) Å

c 11.4170 (9) Å

β 109.728 (9)°

Volume 2066.4 (3) Å³

Z 4

Temperature 100 K

Radiation Mo Kα (λ = 0.71073 Å)

Table 2: Selected Bond Distances and Angles for Benzyltriphenylphosphonium Chloride
Monohydrate[1]

Bond Distance (Å) Angle Degree (°)

P–C 1.792(2) - 1.800(3) C–P–C
108.56(12) -

110.51(11)

Table 3: Comparison of Structural Analysis Techniques
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Technique
Type of Information
Provided

Advantages Limitations

Single-Crystal X-ray

Diffraction

Precise 3D atomic

coordinates, bond

lengths, bond angles,

crystal packing, and

absolute

configuration.

Provides a definitive

and highly detailed

molecular structure.

Requires a suitable

single crystal, which

can be challenging to

grow.

NMR Spectroscopy

(Solid-State)

Information about the

local chemical

environment of nuclei

(e.g., ¹H, ¹³C, ³¹P),

internuclear distances,

and molecular

dynamics in the solid

state.

Can be used on

powdered samples;

sensitive to

polymorphism and

disorder.

Does not provide a

complete 3D structure

on its own; often used

with computational

methods.

NMR Spectroscopy

(Solution)

Information about the

molecular structure

and connectivity in

solution; confirmation

of the presence of

functional groups.

High-resolution data,

relatively fast and

routine.

Provides an average

structure in solution,

not the solid-state

packing.

Mass Spectrometry

Molecular weight and

elemental composition

(high-resolution MS);

structural information

from fragmentation

patterns (MS/MS).

High sensitivity,

requires very small

sample amounts.

Does not provide

information on the 3D

arrangement of atoms

in the solid state.

Computational

(Crystal Structure

Prediction)

Theoretical prediction

of possible crystal

structures and their

relative stabilities.

Can guide

experimental

polymorph screens

and rationalize

observed structures.

Predictions need

experimental

validation; accuracy

depends on the

computational model.
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Table 4: NMR Spectroscopic Data for Benzyltriphenylphosphonium Chloride (in CDCl₃)

Nucleus Chemical Shift (δ) / ppm
Multiplicity and Coupling
Constant (J)

¹H NMR[2][3] 7.45, 6.97, 6.85 m (aromatic protons)

2.28 d, J = 14 Hz (CH₂)

¹³C{¹H} NMR[4] 134.5 s

133.8 d, J = 9 Hz

131.0 d, J = 5 Hz

129.6 d, J = 12 Hz

128.3 s

127.8 s

127.0 d, J = 8 Hz

117.4 d, J = 85 Hz

30.2 d, J = 47 Hz

³¹P{¹H} NMR[5][6] 23.8 s

Experimental Protocols
Single-Crystal X-ray Diffraction
The determination of the crystal structure of benzyltriphenylphosphonium chloride
monohydrate involved the following key steps[1]:

Crystal Growth: Colorless crystals were obtained by the slow evaporation of a methanolic

solution of the compound at room temperature.

Data Collection: A suitable single crystal was mounted on an Agilent SuperNova dual-source

diffractometer equipped with an Atlas detector. The crystal was kept at a constant

temperature of 100 K during data collection. Diffraction data were collected using

molybdenum (Mo) Kα radiation (λ = 0.71073 Å).
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Structure Solution and Refinement: The structure was solved using direct methods and

refined by full-matrix least-squares on F². The positions of hydrogen atoms on the water

molecule were located from a difference Fourier map, while other hydrogen atoms were

placed in calculated positions.

NMR Spectroscopy
Solution-State NMR

A sample of benzyltriphenylphosphonium chloride was dissolved in deuterated chloroform

(CDCl₃) for ¹H, ¹³C, and ³¹P NMR analysis.

¹H NMR: Spectra were recorded on a 300 MHz spectrometer. Chemical shifts are reported in

ppm relative to tetramethylsilane (TMS).

¹³C NMR: Proton-decoupled ¹³C NMR spectra were acquired on a 75 MHz spectrometer.

³¹P NMR: Proton-decoupled ³¹P NMR spectra were obtained at 121 MHz, with 85%

phosphoric acid used as an external standard[5].

Solid-State NMR (General Protocol for Phosphonium Salts)

While specific solid-state NMR data for benzyltriphenylphosphonium chloride is not detailed

in the provided search results, a general experimental approach would involve:

Sample Preparation: The crystalline powder of the compound is packed into a zirconia rotor.

Data Acquisition: The rotor is spun at a high speed (magic-angle spinning, MAS) in a solid-

state NMR spectrometer. ³¹P MAS NMR spectra are acquired with high-power proton

decoupling to remove ¹H-¹³P dipolar couplings and enhance resolution. Cross-polarization

(CP) techniques can be used to enhance the signal of low-abundance nuclei like ¹³C.

Data Analysis: The chemical shifts and spinning sideband patterns are analyzed to provide

information about the local environment of the phosphorus and carbon atoms in the crystal

lattice.

Mass Spectrometry (General Protocol for Organic Salts)
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Sample Preparation: A dilute solution of the sample is prepared in a suitable volatile solvent

(e.g., methanol, acetonitrile). For electrospray ionization (ESI), it is crucial to minimize the

concentration of non-volatile salts in the sample, as they can interfere with ionization[7].

Ionization: The sample solution is introduced into the mass spectrometer, and ions are

generated using an appropriate ionization technique, such as ESI.

Mass Analysis: The mass-to-charge ratio (m/z) of the ions is measured. For

benzyltriphenylphosphonium chloride, the primary ion observed would be the

benzyltriphenylphosphonium cation [C₂₅H₂₂P]⁺.

Tandem MS (MS/MS): To obtain structural information, the parent ion of interest is selected

and subjected to collision-induced dissociation (CID) to generate fragment ions, which are

then mass-analyzed.

Computational Crystal Structure Prediction (CSP)
Molecular Model Generation: A 3D model of the benzyltriphenylphosphonium cation and the

chloride anion is generated.

Crystal Packing Search: A systematic search for possible crystal packing arrangements is

performed using specialized software. This involves exploring different space groups and

unit cell parameters.

Energy Minimization: The energies of the generated hypothetical crystal structures are

calculated and minimized using force fields or quantum mechanical methods (like Density

Functional Theory, DFT).

Ranking and Analysis: The predicted crystal structures are ranked based on their calculated

lattice energies. The low-energy structures are then compared with experimental data (if

available) to identify the most likely polymorphs.

Visualizations
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Caption: Experimental workflow for single-crystal X-ray diffraction.
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Caption: Comparison of structural analysis methods for organic salts.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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